
6,7-Dimethoxy-5,8-dinitroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-5,8-dinitroisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. This compound, characterized by its two methoxy groups and two nitro groups, has garnered interest in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-5,8-dinitroisoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 6,7-dimethoxyisoquinoline. The nitration process usually employs concentrated nitric acid and sulfuric acid as reagents, under controlled temperature conditions to ensure selective nitration at the 5 and 8 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety protocols are in place due to the use of strong acids and the potential hazards associated with nitro compounds.
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Dimethoxy-5,8-dinitroisoquinoline can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as halides or amines, often in the presence of a base or under acidic conditions.
Major Products Formed:
Reduction: 6,7-Dimethoxy-5,8-diaminoisoquinoline.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-5,8-dinitroisoquinoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The exact mechanism of action of 6,7-Dimethoxy-5,8-dinitroisoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction, forming reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .
Comparación Con Compuestos Similares
6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the nitro groups, making it less reactive in certain chemical reactions.
5,8-Dimethoxy-6,7-dinitroisoquinoline: An isomer with different positions of the methoxy and nitro groups, leading to different reactivity and biological activity.
Uniqueness: 6,7-Dimethoxy-5,8-dinitroisoquinoline is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and potential biological activities. The presence of both methoxy and nitro groups allows for a wide range of chemical modifications and applications in various fields of research .
Propiedades
Número CAS |
114124-02-6 |
|---|---|
Fórmula molecular |
C11H9N3O6 |
Peso molecular |
279.21 g/mol |
Nombre IUPAC |
6,7-dimethoxy-5,8-dinitroisoquinoline |
InChI |
InChI=1S/C11H9N3O6/c1-19-10-8(13(15)16)6-3-4-12-5-7(6)9(14(17)18)11(10)20-2/h3-5H,1-2H3 |
Clave InChI |
BATYLGNGWPFJGI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=NC=C2)C(=C1OC)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


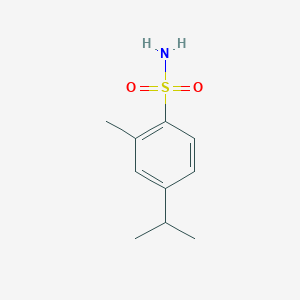
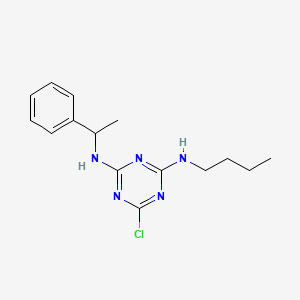
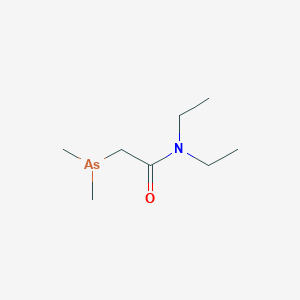
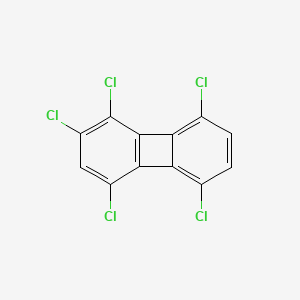
![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)
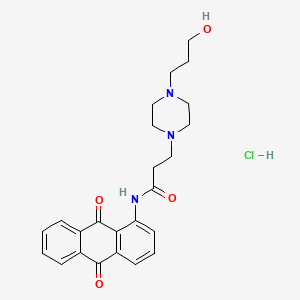

![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)

![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)
![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)
![3-[Methyl(pentyl)amino]prop-2-enoic acid](/img/structure/B14314805.png)
